Milrinone - 78415-72-2

Milrinone

Catalog Number: EVT-276386
CAS Number: 78415-72-2
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Milrinone, a bipyridine derivative, is classified as a selective phosphodiesterase type 3 (PDE3) inhibitor. [, , ] This classification highlights its role in biochemical pathways involving cyclic adenosine monophosphate (cAMP). Milrinone's scientific research focuses primarily on its cardiovascular effects due to its ability to influence cardiac muscle contractility and vascular tone. [, , ]

Future Directions
  • Structure-Activity Relationship Studies: Exploring the effects of modifying Milrinone's molecular structure on its potency, selectivity, and pharmacological properties. [] Such studies could lead to the development of novel PDE3 inhibitors with enhanced therapeutic profiles.
  • Drug Delivery Systems: Investigating innovative delivery methods, such as inhalation or targeted delivery, to enhance the efficacy and minimize potential systemic side effects of Milrinone. [, ]
  • Combination Therapies: Evaluating the potential synergistic effects of Milrinone when combined with other therapeutic agents for treating cardiovascular and pulmonary diseases. [, ] This approach could lead to improved treatment strategies for complex conditions.

Amrinone

Compound Description: Amrinone, like milrinone, belongs to the class of phosphodiesterase inhibitors. It exhibits positive inotropic effects, proving beneficial in treating ventricular dysfunction following cardiac surgery. []

Relevance: Both IBMX and milrinone exert their effects by inhibiting PDE, although IBMX acts non-selectively while milrinone specifically targets PDE III. Notably, IBMX demonstrated antiarrhythmic properties in a study where milrinone at a comparable dose did not. []

Enoximone

Compound Description: Enoximone, similar to milrinone, is a phosphodiesterase III inhibitor known for its positive inotropic and vasodilatory properties. []

CK-2289

Compound Description: CK-2289 functions as an inhibitor of type III cyclic 3'5'-adenosine monophosphate phosphodiesterase. [] It displays potent inotropic effects, increases myocardial dP/dTmax, and decreases mean arterial blood pressure. []

Sildenafil

Compound Description: Sildenafil acts as a selective inhibitor of phosphodiesterase type V (PDE V). [] It exhibits potent pulmonary vasodilatory effects, reducing pulmonary vascular resistance. []

Relevance: Unlike milrinone, which targets PDE III, sildenafil specifically inhibits PDE V. Interestingly, a study demonstrated that combining sildenafil with milrinone led to a greater reduction in pulmonary vascular resistance than either drug alone, highlighting a potential synergistic effect. []

Zaprinast

Compound Description: Zaprinast functions as a selective phosphodiesterase type V (PDE V) inhibitor. [] It exhibits potent vasodilatory effects in pulmonary arteries while displaying less relaxation in the aorta compared to milrinone. []

Relevance: Unlike milrinone, zaprinast selectively inhibits PDE V. Notably, zaprinast demonstrated superior selectivity for pulmonary vasodilation compared to milrinone. In a study on hypoxic pulmonary vasoconstriction, zaprinast successfully attenuated this phenomenon, while milrinone did not, suggesting a potential therapeutic advantage. []

Levosimendan

Compound Description: Levosimendan, unlike milrinone, primarily acts as a calcium sensitizer, improving myocardial contractility. []

Relevance: While both levosimendan and milrinone can improve myocardial function, their primary mechanisms differ. Levosimendan achieves this by sensitizing the myocardium to calcium, while milrinone primarily inhibits PDE III. A study comparing their effects on myocardial stunning found that levosimendan improved contractility mainly through its positive inotropic effect, while milrinone's protective action appeared more dependent on p38 mitogen-activated protein kinase (p38 MAPK) modulation. []

Source and Classification

Milrinone belongs to a novel class of inotropic agents known as bipyridines. Its chemical structure is characterized by a bipyridine framework, which contributes to its pharmacological properties. The compound is synthesized from 4-methylpyridine and other precursors through various chemical reactions .

Synthesis Analysis

The synthesis of milrinone has been refined over the years, with several methods reported in the literature. A notable method involves the reaction of 4-methylpyridine with acetyl chloride in a controlled environment, followed by cyclization with alpha-cyanoacetamide.

Methods and Technical Details

  1. Initial Reaction: The synthesis begins with mixing 4-methylpyridine with acetyl chloride at temperatures below 10 °C. This mixture is then heated to facilitate the reaction, often using a catalyst such as copper trifluoromethanesulfonate .
  2. pH Adjustment: After the initial reaction, the pH of the solution is adjusted to between 7 and 8 using sodium hydroxide. This step is crucial for subsequent reactions to proceed effectively.
  3. Cyclization: The resulting compound undergoes cyclization with alpha-cyanoacetamide under alkaline conditions, yielding milrinone .

This synthetic route has been optimized to reduce reaction times and improve yield, making it more suitable for industrial production.

Molecular Structure Analysis

Milrinone has a molecular formula of C12H9N3OC_{12}H_{9}N_{3}O and a molar mass of approximately 211.224 g/mol. Its structural representation can be described as follows:

  • Chemical Formula: C12H9N3OC_{12}H_{9}N_{3}O
  • Density: 1.344 g/cm³
  • Melting Point: Approximately 315 °C

The structure features a bipyridine core with various functional groups that contribute to its pharmacological activity .

Chemical Reactions Analysis

Milrinone can participate in various chemical reactions typical of phosphodiesterase inhibitors. The primary reaction mechanism involves the inhibition of phosphodiesterase-3, leading to increased levels of cAMP within cardiac cells.

Technical Details

  • Inhibition Mechanism: By inhibiting phosphodiesterase-3, milrinone prevents the breakdown of cAMP, which in turn activates protein kinase A (PKA). This cascade enhances cardiac contractility and promotes vasodilation.
  • Pharmacological Effects: The increase in cAMP levels results in improved myocardial contractility and reduced systemic vascular resistance, making milrinone effective in treating heart failure .
Mechanism of Action

Milrinone operates primarily through its role as a phosphodiesterase-3 inhibitor.

Process and Data

  1. Inhibition of Phosphodiesterase: By inhibiting this enzyme, milrinone increases intracellular cAMP levels.
  2. Activation of Protein Kinase A: Elevated cAMP activates PKA, which phosphorylates various proteins involved in cardiac contraction.
  3. Enhanced Contractility: This leads to increased force of contraction (positive inotropic effect) and improved heart function.

In clinical settings, milrinone is particularly beneficial during short-term management of acute heart failure, especially following cardiac surgery .

Physical and Chemical Properties Analysis

Milrinone exhibits several physical and chemical properties that influence its use as a medication:

  • Appearance: Milrinone is typically an off-white to tan crystalline solid.
  • Solubility: It is slightly soluble in methanol and very slightly soluble in chloroform and water.
  • Stability: As a lactate salt, milrinone remains stable in solution at physiological pH levels .

These properties are essential for its formulation into injectable solutions for clinical use.

Applications

Milrinone is primarily utilized in medical settings for:

  • Heart Failure Treatment: It provides short-term support for patients experiencing acute heart failure or undergoing cardiac surgery.
  • Pulmonary Hypertension Management: Milrinone's vasodilatory effects make it useful for managing pulmonary hypertension.

While it shows significant benefits for short-term treatment, long-term outcomes regarding survival benefits remain inconclusive, necessitating careful patient selection for its use .

Historical Context & Theoretical Foundations of PDE3 Inhibition

Evolution of Bipyridine Derivatives in Cardiovascular Pharmacology

Bipyridine compounds represent a class of heterocyclic organic molecules characterized by two linked pyridine rings. Their significance in cardiovascular pharmacology emerged from early research into non-catecholamine inotropic agents that could circumvent the limitations of β-adrenergic agonists, which exhibit diminished efficacy in chronic heart failure due to receptor downregulation. The prototypical bipyridine, amrinone (later known as inamrinone), was synthesized in the 1970s as the first phosphodiesterase 3 (PDE3) inhibitor with both inotropic and vasodilatory properties [6]. Chemically, these compounds act by inhibiting the hydrolysis of cyclic adenosine monophosphate (cAMP), thereby augment intracellular cAMP levels independently of β-receptor activation [2] [8].

Milrinone, a second-generation derivative, emerged from structural modifications of amrinone’s bipyridine core. The addition of a methyl group and a nitrile moiety at specific positions enhanced its potency by approximately 20–40-fold compared to amrinone [2] [6]. This structural evolution also mitigated adverse effects inherent to amrinone, such as thrombocytopenia and gastrointestinal intolerance. Crucially, bipyridines exhibit marked species-dependent pharmacodynamics. For instance, myocardial contractility increases by ~100% in dogs and cats but only ~50% in primates and humans, necessitating species-specific clinical extrapolations [2].

Table 1: Key Bipyridine Derivatives in Cardiovascular Medicine

CompoundMolecular FormulaRelative PotencyPrimary Actions
AmrinoneC₁₀H₉N₃O1x (Reference)PDE3 inhibition, Moderate inotropy
MilrinoneC₁₂H₉N₃O20–40xSelective PDE3 inhibition, Potent inotropy/vasodilation
Cilostazol*C₂₀H₂₇N₅O₂VariablePDE3 inhibition, Antiplatelet effects

Note: Cilostazol is primarily used for peripheral artery disease, included for structural comparison [10].

Paradigm Shifts: From Amrinone to Milrinone in Inotropic Therapy

The transition from amrinone to milrinone marked a therapeutic advancement driven by amrinone’s clinical limitations. Early studies demonstrated that amrinone improved hemodynamics in heart failure—increasing cardiac index by 80% and reducing pulmonary wedge pressure—but its long-term oral use was associated with severe adverse events, including thrombocytopenia, hepatotoxicity, and ventricular arrhythmias [4] [6]. The PROMISE trial (1991) later confirmed analogous risks for oral milrinone, showing a 28% increase in all-cause mortality compared to placebo, which curtailed its chronic application [7] [9].

Milrinone’s superiority lay in its optimized pharmacodynamics and reduced non-cardiovascular toxicity. In patients with severe congestive heart failure, intravenous milrinone increased cardiac index by 25–42% and decreased systemic vascular resistance by 17–37%, with effects sustained during 24-hour infusions [4] [9]. Unlike amrinone, milrinone did not cause thrombocytopenia or fever, making it safer for acute care [6]. Mechanistically, milrinone’s higher potency stemmed from its enhanced affinity for PDE3’s catalytic site, achieving half-maximal inhibition (IC₅₀) at 0.66–1.3 μM versus amrinone’s IC₅₀ of >20 μM [8] [10]. This shift established milrinone as the preferred bipyridine for acute decompensated heart failure, though strictly restricted to short-term intravenous use.

Theoretical Frameworks for cAMP-Mediated Cardiac Modulation

Milrinone’s inotropic and lusitropic effects are underpinned by cAMP-dependent signaling cascades. By inhibiting PDE3—a cAMP-degrading enzyme highly expressed in cardiac and vascular tissues—milrinone elevates intracellular cAMP, activating protein kinase A (PKA). PKA phosphorylates key regulators of calcium homeostasis:

  • L-type calcium channels: Augments calcium influx during action potentials [1] [8].
  • Phospholamban: Enhances sarcoplasmic reticulum calcium reuptake via SERCA2a, accelerating diastolic relaxation (lusitropy) [1] [6].
  • Troponin I: Reduces actin-myosin cross-bridge affinity, facilitating ventricular filling [8] [9].

This cAMP-centric framework explains milrinone’s hemodynamic profile. Elevated cAMP in cardiomyocytes boosts contractility by amplifying calcium-induced calcium release (CICR), while in vascular smooth muscle, it lowers cytosolic calcium, causing vasodilation [1] [6]. Notably, milrinone’s effects persist even in hypothermic conditions (down to 20°C), as demonstrated by sustained cAMP elevation in cardiac cells, highlighting its utility in perioperative settings [5].

Table 2: cAMP-Mediated Effects of PDE3 Inhibition in Cardiac Tissues

TargetPhosphorylation EffectFunctional Outcome
L-type Ca²⁺ channels↑ Open probabilityIncreased inotropy (contractility)
PhospholambanDisinhibition of SERCA2aEnhanced lusitropy (relaxation)
Troponin I↓ Calcium sensitivity of contractile apparatusImproved diastolic compliance
K⁺ channels↑ Open probabilityAccelerated repolarization

Furthermore, milrinone’s selectivity for PDE3 over other PDE isozymes (e.g., PDE4) is critical. Unlike cilostazol—a PDE3 inhibitor with minimal cardiac effects—milrinone partially inhibits PDE4 at higher concentrations, amplifying cAMP accumulation in cardiomyocytes [10]. This nuanced isozyme selectivity differentiates milrinone’s robust inotropy from other PDE3 inhibitors.

Properties

CAS Number

78415-72-2

Product Name

Milrinone

IUPAC Name

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)

InChI Key

PZRHRDRVRGEVNW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2

Solubility

1 mg/mL
2.09e-01 g/L

Synonyms

Corotrop
Corotrope
Lactate, Milrinone
Milrinone
Milrinone Lactate
Primacor
Win 47203
Win-47203
Win47203

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2

Isomeric SMILES

CC1=C(C=C(C(=N1)O)C#N)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.